molecular formula C10H14N2O2S B1317392 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline CAS No. 37441-49-9

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Cat. No. B1317392
CAS RN: 37441-49-9
M. Wt: 226.3 g/mol
InChI Key: JQNMBOVVLNFRBE-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline , also known by its systematic name 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide , is a chemical compound with the molecular formula C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>S<sub>2</sub> . It belongs to the class of sulfonamides and contains a thiazine ring. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it can be prepared through various methods, including condensation reactions or cyclization processes. Researchers have explored different synthetic routes, and further investigation is needed to optimize the synthesis.



Molecular Structure Analysis

The molecular structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline consists of a thiazine ring fused to an aniline moiety. The presence of the sulfonamide group enhances its reactivity and potential applications. Researchers have characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its versatility.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : The compound’s melting point provides insights into its crystalline nature and purity.

    • Solubility : Investigating its solubility in various solvents helps determine its practical utility.

    • Color and Odor : Describing its appearance and odor aids in identification.



  • Chemical Properties :

    • Acid-Base Behavior : Assessing its acidity or basicity is essential for understanding its reactivity.

    • Stability : Investigating its stability under different conditions (e.g., temperature, pH) is crucial.

    • Redox Properties : Understanding its redox behavior informs its potential applications.




Scientific Research Applications

Heterocyclic Chemistry and Drug Development

Thiazinanes, including derivatives like 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, represent a crucial class of heterocyclic compounds with significant implications in medicinal chemistry. They have been involved in the development of treatments for various diseases, demonstrating diverse biological activities. For instance, certain derivatives have shown potential as anti-HIV agents, suggesting a promising avenue for anti-AIDS treatment. This exploration into thiazinane chemistry underlines its importance in synthesizing novel therapeutic agents with potential applications in treating infections, pain, bacterial diseases, and conditions requiring anticoagulants (Hassan et al., 2020).

Polymer Science and Solar Cell Enhancement

In the realm of materials science, derivatives of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline have been utilized in synthesizing novel polymers with specific applications in enhancing solar cell efficiency. A study on the electrochemical synthesis of a novel polymer based on a related monomer demonstrated its potential as a counter electrode in dye-sensitized solar cells, leading to an improvement in energy conversion efficiency. This indicates the compound's relevance in developing more efficient renewable energy technologies (Shahhosseini et al., 2016).

Antibacterial and Antifungal Applications

The synthesis of novel biologically active derivatives has been a significant area of research, with several compounds exhibiting promising antibacterial and DPPH radical scavenging activities. This highlights the potential of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains and offering new pathways for antioxidant therapies (Zia-ur-Rehman et al., 2009).

Electrochromic Materials and NIR Applications

The exploration into novel donor–acceptor systems incorporating thiazinane derivatives has led to the development of conducting polymers with potential applications in the near-infrared (NIR) region. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic devices and other NIR applications. The study illustrates the compound's versatility in creating materials with specific electronic and optical properties (Li et al., 2017).

Safety And Hazards


  • Toxicity : Researchers should evaluate its toxicity profile, especially if it is intended for pharmaceutical or industrial use.

  • Handling Precautions : Proper handling, storage, and disposal protocols are essential.

  • Environmental Impact : Assessing its impact on the environment is crucial.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Materials Science : Explore its applications in materials, catalysis, or sensors.

  • Computational Studies : Conduct computational simulations to predict its behavior and interactions.


Please note that while I’ve provided a comprehensive overview, specific details may vary based on the latest research findings. For more in-depth information, consult relevant scientific literature123.


properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNMBOVVLNFRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586455
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

CAS RN

37441-49-9
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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